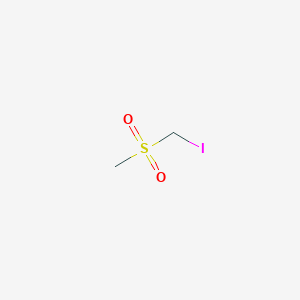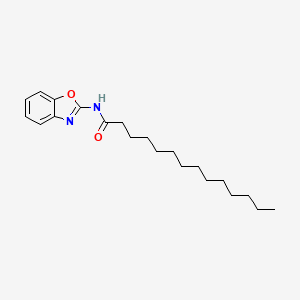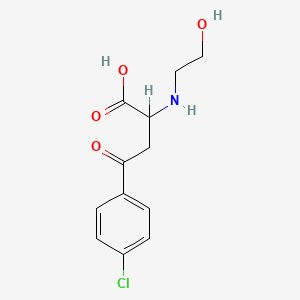![molecular formula C32H44O8Rh2 B1660689 Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] CAS No. 819050-89-0](/img/structure/B1660689.png)
Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] is a complex organometallic compound known for its catalytic properties. This compound is particularly noted for its efficiency in C-H activation reactions, making it a valuable catalyst in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] typically involves the reaction of rhodium(II) acetate dimer with α,α,α′,α′-tetramethyl-1,3-benzenedipropionic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] primarily undergoes catalytic reactions, including:
Oxidation: Facilitates the oxidation of organic substrates.
Reduction: Acts as a catalyst in reduction reactions.
Substitution: Involved in various substitution reactions, particularly in the formation of C-N bonds
Common Reagents and Conditions
Common reagents used in reactions with this compound include urea, guanidine, and various organic substrates. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from these reactions are heterocyclic compounds, which are valuable in pharmaceuticals and materials science .
Scientific Research Applications
Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of C-H and C-N bonds.
Biology: Investigated for its potential in biochemical applications, including enzyme mimetics.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The compound exerts its effects through a catalytic mechanism that involves the activation of C-H bonds. This activation facilitates the formation of new bonds, such as C-N bonds, through oxidative amination. The molecular targets include organic substrates with reactive hydrogen atoms, and the pathways involve the formation of rhodium intermediates that facilitate the reaction .
Comparison with Similar Compounds
Similar Compounds
- Rhodium(II) acetate dimer
- Rhodium(II) octanoate dimer
- Rhodium(II) trifluoroacetate dimer
Uniqueness
Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)] is unique due to its high efficiency and selectivity in C-H activation reactions. Compared to similar compounds, it offers superior catalytic performance and stability under various reaction conditions .
Properties
CAS No. |
819050-89-0 |
|---|---|
Molecular Formula |
C32H44O8Rh2 |
Molecular Weight |
762.5 g/mol |
IUPAC Name |
3-[3-(2-carboxy-2-methylpropyl)phenyl]-2,2-dimethylpropanoic acid;rhodium |
InChI |
InChI=1S/2C16H22O4.2Rh/c2*1-15(2,13(17)18)9-11-6-5-7-12(8-11)10-16(3,4)14(19)20;;/h2*5-8H,9-10H2,1-4H3,(H,17,18)(H,19,20);; |
InChI Key |
OBMUTUNJWNQIAJ-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O.CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O.[Rh].[Rh] |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O.CC(C)(CC1=CC(=CC=C1)CC(C)(C)C(=O)O)C(=O)O.[Rh].[Rh] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,13,15,17(21),18-decaen-12-one](/img/structure/B1660612.png)







![1-azabicyclo[2.2.2]octan-3-yl 3-hydroxy-2,2-diphenylpropanoate;hydrochloride](/img/structure/B1660627.png)


